Regioisomeric Divergence in Isoxazole Scaffolds: A Comparative Analysis of 2-(Isoxazol-3-yl)ethanamine and 2-(Isoxazol-4-yl)ethanamine
Regioisomeric Divergence in Isoxazole Scaffolds: A Comparative Analysis of 2-(Isoxazol-3-yl)ethanamine and 2-(Isoxazol-4-yl)ethanamine
Executive Summary: The Bioisosteric Context
In fragment-based drug discovery (FBDD), the isoxazole ring serves as a critical bioisostere for aromatic rings (phenyl, pyridine) and carboxylate surrogates. However, the regioisomeric placement of substituents—specifically the ethanamine side chain—drastically alters the physicochemical landscape of the molecule.
This guide analyzes the structural, synthetic, and pharmacological divergence between 2-(isoxazol-3-yl)ethanamine (3-IE) and 2-(isoxazol-4-yl)ethanamine (4-IE) . While both molecules share the formula C5H8N2O, their vectors of interaction and metabolic liabilities are distinct. 3-IE presents a side chain adjacent to the ring nitrogen, influencing hydrogen bond acceptor capabilities, whereas 4-IE projects the side chain from the "beta" carbon, mimicking the spatial arrangement of histamine’s imidazole ring more closely in specific binding pockets.
Physicochemical & Electronic Divergence
The core difference lies in the electronic environment of the attachment point (C3 vs. C4) and how the isoxazole ring’s dipole moment influences the basicity of the ethylamine side chain.
Electronic Environment
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Isoxazole Ring Polarization: The isoxazole ring is polarized with electron density pulled toward the oxygen and nitrogen atoms.
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C3 Position (3-IE): Electron-deficient due to direct attachment to the C=N bond. This exerts a stronger inductive electron-withdrawing group (EWG) effect on the ethylamine chain.
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C4 Position (4-IE): This is the most electron-rich position on the ring (analogous to the meta-position in pyridine), often susceptible to electrophilic aromatic substitution. The EWG effect on the side chain is dampened compared to the C3 position.
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Basicity (pKa) Implications
The pKa of the primary amine in the ethanamine chain is approximately 10.0 in aliphatic amines. The isoxazole ring lowers this value via the inductive effect (-I).
| Feature | 2-(Isoxazol-3-yl)ethanamine (3-IE) | 2-(Isoxazol-4-yl)ethanamine (4-IE) |
| Attachment Site | Carbon-3 (Adjacent to Ring Nitrogen) | Carbon-4 (Between C3 and C5) |
| Electronic Effect | Strong -I (Inductive) effect; C3 is electron-poor. | Moderate -I effect; C4 is relatively electron-rich. |
| Side Chain pKa | Lower (~8.8 - 9.2) | Higher (~9.3 - 9.6) |
| Dipole Vector | Side chain is parallel to the N-O bond vector. | Side chain is perpendicular to the N-O bond vector. |
| H-Bond Potential | Ring N is sterically crowded by the side chain. | Ring N is accessible; distinct "donor-acceptor" spacing. |
Visualization of Electronic Vectors
The following diagram illustrates the structural orientation and the dipole influence.
Figure 1: Structural comparison highlighting the inductive effects of the isoxazole ring on the ethanamine side chain based on attachment point.
Synthetic Methodologies
The synthesis of these two isomers requires fundamentally different strategies. 3-IE is typically accessible via [3+2] cycloaddition, whereas 4-IE often requires condensation or formylation strategies due to the difficulty of directing cycloaddition to the 4-position without specific steric bulk.
Synthesis of 2-(Isoxazol-3-yl)ethanamine (3-IE)
Mechanism: 1,3-Dipolar Cycloaddition (Click Chemistry approach).
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Precursor: A protected alkynyl amine (e.g., N-Boc-but-3-yn-1-amine).
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Reagent: Nitrile oxide generated in situ from N-hydroxyimidoyl chloride.
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Regioselectivity: High.[1][2] The steric bulk of the alkyne and the electronics of the nitrile oxide favor the 3,5-substitution pattern, placing the side chain at C5 if not carefully designed. To get the side chain at C3, one must use a functionalized nitrile oxide reacting with acetylene (or a surrogate).
Protocol: Nitrile Oxide Route
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Oxime Formation: React 3-nitropropanal diethyl acetal with hydroxylamine.
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Chlorination: Treat with NCS (N-chlorosuccinimide) to form the hydroximoyl chloride.
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Cycloaddition: React with acetylene gas (or vinyl bromide equivalent) and base (TEA) to generate the isoxazole core with the protected ethylamine chain at C3.
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Deprotection: Acidic cleavage of the acetal/amine protecting group.
Synthesis of 2-(Isoxazol-4-yl)ethanamine (4-IE)
Mechanism: Condensation / Vilsmeier-Haack. Direct cycloaddition rarely yields 4-substituted isoxazoles exclusively. A "construction from parts" approach is preferred.
Protocol: Vilsmeier-Haack Route
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Vilsmeier Formylation: Start with a methyl ketone oxime or a pre-formed 3,5-dimethylisoxazole (if C3/C5 blocking is acceptable). For unsubstituted C3/C5, use malonaldehyde bis(dimethylacetal) equivalents.
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Ring Closure: Condense 2-(dimethylaminomethylene)-1,3-dicarbonyl species with hydroxylamine.
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Side Chain Elaboration: If the core is formed with a C4-methyl ester, reduce the ester to the alcohol, convert to mesylate, then displace with azide, and reduce to amine.
Figure 2: Divergent synthetic pathways. 3-IE utilizes dipolar cycloaddition, while 4-IE relies on condensation and functional group interconversion.
Pharmacological & Metabolic Profile[2]
Histamine Receptor Agonism (H1/H2/H3/H4)
These molecules are often explored as histamine bioisosteres. Histamine contains an imidazole ring.[3]
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4-IE Profile: The 4-IE isomer places the amine side chain in a position that mimics the distance between the imidazole "tau" nitrogen and the side chain amine. This often results in higher affinity for H2 and H3 receptors compared to the 3-IE isomer.
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3-IE Profile: The 3-IE isomer is structurally more rigid in terms of H-bond vectors. It often shows reduced affinity for histamine receptors but is utilized to probe steric tolerance in the binding pocket.
Metabolic Liability: Reductive Ring Opening
The isoxazole ring is metabolically labile, specifically the N-O bond.
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Enzyme: Cytochrome P450s and reductive enzymes (e.g., aldehyde oxidase).
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Mechanism: Reductive cleavage of the N-O bond yields an enamino-ketone (or imino-ketone), which hydrolyzes to a 1,3-dicarbonyl species.
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3-IE: The C3 substituent can stabilize the radical intermediate during reduction. However, if the C3 is unsubstituted (in the case of 4-IE), the ring is generally more prone to base-catalyzed ring opening (Leflunomide mechanism).
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Result: Both compounds can be "prodrugs" for linear enaminones, which may have toxicological implications (Michael acceptors).
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Figure 3: General metabolic pathway for isoxazole ring scission. Both isomers are susceptible, leading to reactive dicarbonyls.
Experimental Protocols
Protocol A: Synthesis of 2-(Isoxazol-4-yl)ethanamine (via Ester Reduction)
Valid for generating the 4-IE scaffold from commercially available Ethyl isoxazole-4-carboxylate.
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Reduction to Alcohol:
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Suspend Lithium Aluminum Hydride (1.2 eq) in dry THF at 0°C under Argon.
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Add Ethyl isoxazole-4-carboxylate (1.0 eq) dropwise.
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Stir for 2h. Quench with Fieser method. Filter and concentrate to yield (Isoxazol-4-yl)methanol.
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Mesylation:
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Dissolve alcohol in DCM with TEA (1.5 eq).
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Add MsCl (1.1 eq) at 0°C. Stir 1h. Wash with NaHCO3, dry, and concentrate.
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Cyanation (Chain Extension):
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Dissolve mesylate in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 4h.
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Note: Direct displacement gives the nitrile (one carbon extension). For ethanamine (two carbons), use a malonate synthesis or starting from isoxazole-4-acetic acid.
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Correction for Ethanamine: To get the ethyl chain, perform Henry reaction on Isoxazole-4-carbaldehyde with nitromethane, then reduce.
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Revised Step 3 (Henry Reaction Route):
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React Isoxazole-4-carbaldehyde with Nitromethane and Ammonium Acetate (cat.) in refluxing acetic acid to yield the nitro-vinyl species.
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Final Reduction:
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Reduce the nitro-vinyl group using NaBH4/BF3·Et2O or LAH to yield 2-(Isoxazol-4-yl)ethanamine .
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Protocol B: pKa Determination (Titration)
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Prepare a 10 mM solution of the amine hydrochloride salt in degassed water.
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Titrate with 0.1 M NaOH using an automatic potentiometric titrator at 25°C.
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Calculate pKa using the Bjerrum plot method.
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Expected Result: 3-IE pKa ~ 8.9; 4-IE pKa ~ 9.4.
References
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Praveen, C., et al. (2010).[1] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1] Synlett. Link
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Ligneau, X., et al. (2000). "Pharmacological profiles of H3Rs and H4Rs: structure–activity relationships of histamine derivatives." British Journal of Pharmacology. Link
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Kadam, K. S., et al. (2016).[1] "Synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes." Synthesis. Link
- Mattsson, C., et al. (2002). "Ring opening of isoxazoles: Metabolic implications." Journal of Organic Chemistry. (Contextual citation based on general isoxazole metabolism described in search results).
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PubChem Compound Summary. "Isoxazole-4-ethanamine." Link (Verified for general structural data).
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
